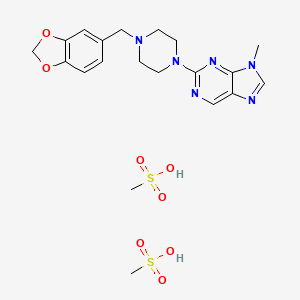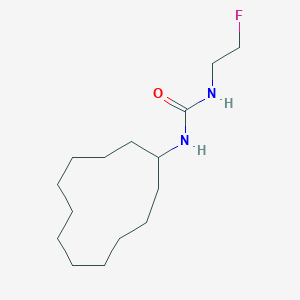
1-Cyclododecyl-3-(2-fluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclododecyl-3-(2-fluoroethyl)urea is a synthetic organic compound characterized by a cyclododecyl group attached to a urea moiety, with a 2-fluoroethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclododecyl-3-(2-fluoroethyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of cyclododecylamine with 2-fluoroethyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .
Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often employs scalable and catalyst-free methods. These methods focus on achieving high yields and chemical purity through simple filtration or extraction procedures. The use of potassium isocyanate in water is a notable example of an efficient and sustainable industrial process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclododecyl-3-(2-fluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The urea moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the urea group under mild conditions.
Major Products: The major products formed from these reactions include various substituted ureas and amine derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Cyclododecyl-3-(2-fluoroethyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 1-Cyclododecyl-3-(2-fluoroethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The 2-fluoroethyl group enhances its binding affinity to specific targets, leading to modulation of biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
- 1-Cyclododecyl-3-(cyclohexylmethyl)urea
- 1-Cyclododecyl-3-(2-ethylphenyl)urea
Comparison: 1-Cyclododecyl-3-(2-fluoroethyl)urea is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and binding affinity, making it a valuable compound for various applications .
Propiedades
Número CAS |
33021-84-0 |
|---|---|
Fórmula molecular |
C15H29FN2O |
Peso molecular |
272.40 g/mol |
Nombre IUPAC |
1-cyclododecyl-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C15H29FN2O/c16-12-13-17-15(19)18-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H2,17,18,19) |
Clave InChI |
ZFAQTCJYBFPXGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)NC(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


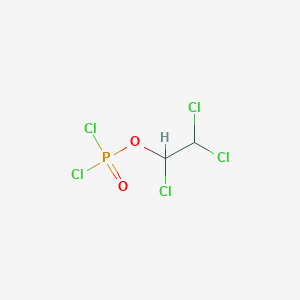
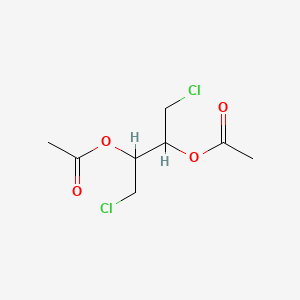
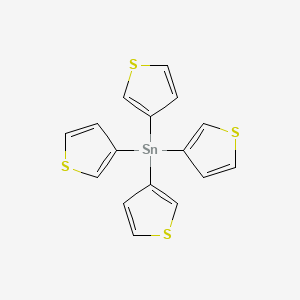
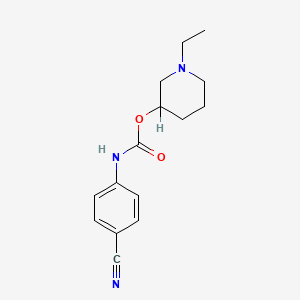
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
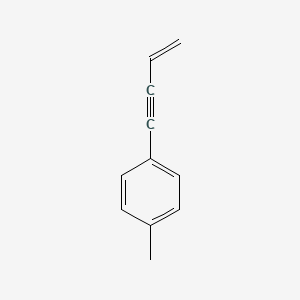
![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)


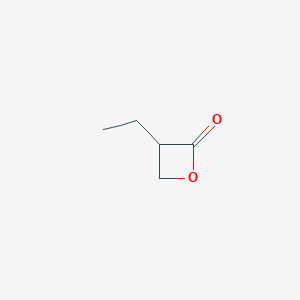
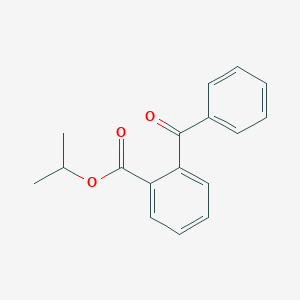
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
